
Butrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butrin is a flavanone glycoside that is butin substituted by two beta-D-glucopyranosyl residues at positions 7 and 3' respectively. It has a role as an anti-inflammatory agent and a plant metabolite. It is a flavanone glycoside, a monohydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a butin.
科学的研究の応用
Anti-inflammatory Properties
Butrin has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-8. In vitro studies have shown that this compound exhibits lower binding energy compared to standard anti-inflammatory drugs like diclofenac, suggesting its potential as an effective anti-inflammatory agent .
Table 1: Binding Energies of this compound vs. Standard Drugs
Compound | Binding Energy (kcal/mol) |
---|---|
This compound | -8.4 |
Diclofenac | -6.8 |
Anticancer Activity
This compound has been investigated for its chemopreventive properties against various cancers. Studies have reported that extracts containing this compound can suppress hepatic carcinogenesis induced by chemical agents in animal models. The compound has shown efficacy against colorectal cancer cell lines, indicating its potential as a novel therapeutic agent in cancer treatment .
Case Study: Colorectal Cancer Inhibition
A study involving Wistar rats demonstrated that administration of this compound significantly reduced tumor growth in models of chemically induced colorectal cancer. The results suggested a dose-dependent response, highlighting the compound's therapeutic potential .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as depression and neurodegenerative diseases. Bupropion, a well-known antidepressant that shares structural similarities with this compound, has been shown to inhibit the reuptake of norepinephrine and dopamine, leading to improvements in mood disorders .
Table 2: Summary of Bupropion's Efficacy in Depression Treatment
Study Reference | Sample Size | Duration | Efficacy Rate (%) |
---|---|---|---|
Koshino et al. (2016) | 51 studies | Varies | Similar to SSRIs |
Lineberry et al. (1990) | 100+ patients | 8 weeks | 64% improvement |
Q & A
Basic Research Questions
Q. What chromatographic and spectroscopic methods are optimal for isolating and characterizing Butrin from Butea monosperma extracts?
this compound can be purified using silica gel chromatography followed by preparative TLC (Rf: 0.32) and HPLC with a reversed-phase C18 column. Mass spectrometry (595 m/z) and UV-Vis spectrophotometry are critical for confirming identity. Cross-referencing with known Rf values and molecular weights (596.53 g/mol) ensures accuracy .
Q. Which assays are methodologically robust for assessing this compound’s antioxidant activity?
Three validated assays are recommended:
- DPPH radical scavenging : Measure inhibition at 540 nm (e.g., 35% inhibition at 10 µg/ml).
- ORAC assay : Quantify peroxyl radical scavenging using Trolox equivalents (e.g., 1,468.6 TE at 10 µg/ml).
- NO scavenging : Evaluate nitric oxide reduction (e.g., 16% inhibition at 10 µg/ml).
Include ascorbic acid as a positive control for comparative analysis .
Q. How should researchers standardize this compound quantification in plant extracts?
Use spectrophotometric quantification with a commercially available butein standard (e.g., Extra-synthese) for calibration. Ensure purity validation via HPLC (>95% peak resolution) and report concentrations in µg/ml or µM, depending on experimental goals .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s inhibition of NF-κB signaling?
this compound suppresses IKK kinase activity (52% inhibition at 1 µg/ml), blocking phosphorylation of IκBα and subsequent NF-κB nuclear translocation. Pair kinase assays (e.g., HTScan IKK kit) with cellular models (e.g., HMC-1 mast cells) to validate dose-dependent effects. Contrast with isothis compound (63% inhibition) to explore structure-activity relationships .
Q. How can contradictory data on this compound’s anti-inflammatory efficacy be reconciled across in vitro and in silico studies?
In silico studies show this compound binds TNF-α (−8.4 kcal/mol) more effectively than diclofenac (−6.8 kcal/mol), yet in vivo models report non-significant IL-8 suppression. Address discrepancies by:
- Validating binding affinity via surface plasmon resonance (SPR).
- Testing bioavailability and metabolic stability in pharmacokinetic assays.
- Comparing cell-type-specific responses (e.g., immune vs. epithelial cells) .
Q. What experimental strategies optimize this compound’s therapeutic window in inflammatory disease models?
Adopt a tiered approach:
Dose-response profiling : Establish EC50 for NF-κB inhibition (e.g., 100–500 ng/ml).
Toxicity screening : Assess cytotoxicity in primary cells (e.g., IC50 via MTT assay).
Synergy studies : Test combinatorial efficacy with NSAIDs (e.g., diclofenac) using Chou-Talalay models.
Report therapeutic indices (TI = IC50/EC50) to guide preclinical translation .
Q. Methodological Considerations
Q. How to design a study evaluating this compound’s dual role as an antioxidant and anti-inflammatory agent?
- Parallel assays : Measure ROS scavenging (e.g., DPPH) and cytokine suppression (e.g., TNF-α ELISA) in the same cellular model.
- Time-course analysis : Track temporal effects (e.g., 0–24 hrs) to distinguish acute vs. chronic responses.
- Negative controls : Use ROS inducers (e.g., H2O2) and NF-κB activators (e.g., LPS) to confirm specificity .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 5–1000 ng/ml).
- Principal component analysis (PCA) : Integrate multi-parametric data (e.g., antioxidant + anti-inflammatory metrics) .
Q. Data Reporting Standards
- Experimental replication : Minimum triplicate runs for biological and technical replicates .
- Characterization data : Include HPLC chromatograms, mass spectra, and NMR shifts for novel derivatives .
- Conflict resolution : Disclose batch-to-batch variability in plant extracts and its impact on bioactivity .
特性
CAS番号 |
492-13-7 |
---|---|
分子式 |
C27H32O15 |
分子量 |
596.5 g/mol |
IUPAC名 |
(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
InChIキー |
QVCQYYYTMIZOGK-VQBAZXIRSA-N |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
異性体SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
同義語 |
7,3',4'-trihydroxyflavanone-7,3'-diglucoside butrin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。